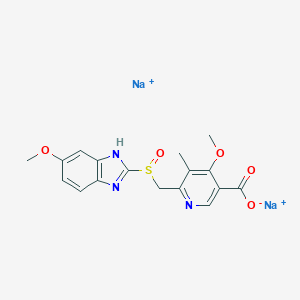

Omeprazole Acid Disodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Omeprazole Acid Disodium Salt is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is specifically formulated to enhance the stability and solubility of omeprazole, making it suitable for various pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole Acid Disodium Salt involves several steps, starting with the preparation of omeprazole. The key steps include:

Formation of the benzimidazole ring: This involves the reaction of 2-mercapto-5-methoxybenzimidazole with 4-methoxy-3,5-dimethylpyridine-2-methyl chloride under basic conditions.

Oxidation: The resulting compound is then oxidized to form the sulfoxide derivative.

Salt Formation: The final step involves the reaction of the sulfoxide derivative with disodium carbonate to form this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Omeprazole Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: Conversion of the thioether group to a sulfoxide.

Reduction: Reduction of the sulfoxide group back to the thioether.

Substitution: Nucleophilic substitution reactions involving the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Omeprazole sulfone.

Reduction: Omeprazole thioether.

Substitution: Various substituted derivatives of omeprazole.

Wissenschaftliche Forschungsanwendungen

Omeprazole Acid Disodium Salt has a wide range of scientific research applications:

Wirkmechanismus

Omeprazole Acid Disodium Salt exerts its effects by inhibiting the H+/K+ ATPase enzyme system found at the secretory surface of gastric parietal cells. This enzyme system is responsible for the final step in the production of gastric acid. By binding covalently to cysteine residues on the alpha subunit of the H+/K+ ATPase pump, this compound effectively inhibits gastric acid secretion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Lansoprazole

- Esomeprazole

- Pantoprazole

- Rabeprazole

Uniqueness

Omeprazole Acid Disodium Salt is unique due to its enhanced stability and solubility compared to other proton pump inhibitors. This makes it particularly suitable for use in pharmaceutical formulations where stability and solubility are critical .

Biologische Aktivität

Omeprazole Acid Disodium Salt, commonly known as omeprazole sodium, is a proton pump inhibitor (PPI) that plays a critical role in the management of acid-related gastrointestinal disorders. This compound is primarily utilized to suppress gastric acid secretion, thus alleviating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. This article explores the biological activity of omeprazole sodium, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile.

Pharmacokinetics

The pharmacokinetic properties of omeprazole sodium are essential for understanding its biological activity. Key parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | 367.40 g/mol |

| Bioavailability | 30-40% |

| Peak Plasma Concentration | 0.5-3.5 hours after administration |

| Volume of Distribution | ~0.3 L/kg |

| Protein Binding | ~95% |

| Half-life | 0.5-1 hour (healthy subjects) |

| Clearance | 500-600 mL/min (healthy subjects) |

Omeprazole is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 30 to 120 minutes. The absolute bioavailability is approximately 30-40%, primarily due to extensive first-pass metabolism in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 .

Omeprazole exerts its biological effects by irreversibly inhibiting the H+/K+-ATPase enzyme located in the gastric parietal cells. This inhibition blocks the final step of gastric acid production, leading to a significant reduction in gastric acidity. The active form of omeprazole forms a covalent bond with the proton pump, effectively inactivating it and preventing acid secretion for an extended duration .

Serum Gastrin Levels

Clinical studies indicate that long-term administration of omeprazole leads to increased serum gastrin levels due to feedback from reduced gastric acidity. This increase can result in enterochromaffin-like (ECL) cell hyperplasia and elevated levels of Chromogranin A (CgA), which may complicate diagnostic evaluations for neuroendocrine tumors .

Clinical Efficacy

Omeprazole sodium has demonstrated significant efficacy in treating various acid-related disorders. A systematic review highlighted its effectiveness in managing GERD and peptic ulcers, with notable improvements in symptom relief and healing rates compared to placebo and other PPIs .

Case Study Example:

A randomized controlled trial involving 200 patients with erosive esophagitis showed that patients treated with omeprazole experienced a higher rate of complete healing compared to those receiving alternative treatments .

Safety Profile

While omeprazole is generally well-tolerated, it can cause adverse effects in some individuals. Common side effects include headaches, gastrointestinal disturbances (nausea, diarrhea), and increased risk of infections due to altered gastric pH levels. Long-term use has been associated with potential risks such as kidney disease and bone fractures .

Adverse Events Summary:

In a clinical trial assessing the safety profile of omeprazole sodium, 30% of participants reported adverse events, most being mild or moderate. Notable events included gastrointestinal symptoms and transient metabolic changes .

Eigenschaften

CAS-Nummer |

120003-84-1 |

|---|---|

Molekularformel |

C17H15N3Na2O5S |

Molekulargewicht |

419.4 g/mol |

IUPAC-Name |

disodium;4-methoxy-6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2 |

InChI-Schlüssel |

MPYYXGKWXYQANB-UHFFFAOYSA-L |

SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |

Kanonische SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |

Piktogramme |

Irritant |

Synonyme |

5-methoxy-2-(((5-carboxylate-4-methoxy-3-methyl-2-pyridinyl)-methyl)sulfinyl)-1H-benzimidazole disodium salt ocide omeprazole omeprazole acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.